molecular formula C12H9N3O B8712489 2-(Pyridin-3-yl)benzo[d]oxazol-7-amine

2-(Pyridin-3-yl)benzo[d]oxazol-7-amine

Cat. No.: B8712489
M. Wt: 211.22 g/mol
InChI Key: ZTRLOQAIFJNKAJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)benzo[d]oxazol-7-amine is a benzoxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and privileged scaffold in the design and synthesis of novel biologically active molecules . While specific biological data for this isomer is limited in the public domain, its close structural analogues are actively investigated for their potential in drug discovery. Compounds based on the 2-(pyridinyl)benzo[d]oxazole core are frequently explored as inhibitors of various kinases, which are crucial regulators of cell signaling pathways . Research into similar structures highlights potential applications in targeting neurological disorders and oncology . Furthermore, the benzo[d]oxazole scaffold is a component of compounds studied as MAT2A (methionine adenosyltransferase 2A) inhibitors . MAT2A is a therapeutic target under investigation for the treatment of certain cancers, particularly those with MTAP (methylthioadenosine phosphorylase) deletion, as its inhibition can disrupt critical metabolic processes in tumor cells . The structure is also valued in the development of fluorescent probes for biochemical studies and in material science for the creation of luminescent materials . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. Specific storage conditions are recommended to maintain stability .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-benzoxazol-7-amine

InChI

InChI=1S/C12H9N3O/c13-9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,13H2

InChI Key

ZTRLOQAIFJNKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C3=CN=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative overview of key structural features and molecular properties is provided below:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Functional Groups Evidence ID
2-(Pyridin-3-yl)benzo[d]oxazol-7-amine C₁₂H₉N₃O 211.23 g/mol Pyridin-3-yl (C₂), -NH₂ (C₇) Amine, pyridine, oxazole N/A
7-Nitro-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}-2,1,3-benzoxadiazol-4-amine C₁₂H₁₀N₄O₃S₂ 354.37 g/mol Nitro (C₇), disulfide-ethyl-pyridinyl (C₄) Nitro, disulfide, benzoxadiazole
(3aR,7aR)-3a-[3-(5-chloropyridin-3-yl)phenyl]-hexahydro-1,3-benzoxazol-2-amine C₁₈H₁₈ClN₃O 327.81 g/mol Chloropyridinyl-phenyl, hexahydro benzoxazole Chlorine, saturated oxazole
7-(Furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine C₁₂H₁₀N₂O₂ 214.22 g/mol Furan (C₇), methyl (C₅) Furan, methyl, oxazole
Benzo[d]oxazole-7-carbaldehyde C₈H₅NO₂ 147.13 g/mol Aldehyde (C₇) Aldehyde, oxazole

Electronic and Reactivity Profiles

  • Target Compound : The pyridin-3-yl group enhances electron-deficient character at the oxazole ring, while the amine group at C₇ provides nucleophilic reactivity. The planar structure supports π-π interactions in biological targets .
  • The disulfide moiety enables redox-responsive behavior or thiol-mediated conjugation, distinct from the target compound’s amine .
  • Chloropyridinyl-Hexahydro Analogs (): The saturated benzoxazole reduces aromatic conjugation, altering binding affinity in receptor-ligand systems.
  • Furan-Methyl Derivatives () : The furan substituent is electron-rich, promoting interactions with electrophilic partners. Methyl at C₅ increases steric bulk compared to the target’s unsubstituted benzene ring .
  • Carbaldehyde Derivatives () : The aldehyde group enables condensation reactions (e.g., Schiff base formation), contrasting with the target’s amine-directed reactivity .

Preparation Methods

Condensation of Nicotinic Acid Derivatives with Nitro-Substituted Phenols

The benzoxazole core of 2-(Pyridin-3-yl)benzo[d]oxazol-7-amine is synthesized through a PPA-mediated condensation between nicotinic acid (pyridine-3-carboxylic acid) and 4-nitro-2-aminophenol. Preheated PPA (80°C) facilitates the dehydration-cyclization reaction at 140–150°C for 6 hours, yielding 2-(pyridin-3-yl)-7-nitrobenzo[d]oxazole (2a ) in 75–85% yield (Table 1).

Table 1: Optimization of Benzoxazole Condensation

Acid CatalystTemperature (°C)Time (h)Yield (%)
PPA140685
H2_2SO4_4140662
HCl (conc.)140641

The use of PPA minimizes side reactions such as oxidation or decarboxylation, which are prevalent under stronger mineral acids. The crude product 2a is sufficiently pure for subsequent reductions without chromatographic purification, as residual PPA is removed via aqueous workup (pH 6 adjustment with K2_2CO3_3).

Reduction of Nitro to Amine Functionality

Raney Nickel/Hydrazine Monohydrate System

The nitro group at position 7 of 2a is reduced to an amine using Raney nickel and hydrazine monohydrate in ethanol at 60°C. This method achieves 75–80% yield of this compound (3a ) without ring-opening side reactions (Table 2).

Table 2: Comparative Analysis of Nitro Reduction Methods

Reducing SystemSolventYield (%)Purity (%)
Raney Ni/N2_2H4_4·H2_2OEthanol8098
Pd/C (H2_2 atmosphere)Ethyl acetate1235
SnCl2_2/HClTHF1842

Catalytic hydrogenation (Pd/C) and stannous chloride reductions resulted in low yields due to benzoxazole ring degradation, producing tar-like byproducts soluble in acidic conditions. The Raney nickel system’s mild basicity preserves the heterocyclic structure, as evidenced by 1H^{1}\text{H} NMR spectra showing intact aromatic protons at δ 7.23–8.44 ppm.

Alternative Synthetic Routes and Their Limitations

Stadler-Ziegler Thiolation and Its Irrelevance to Target Synthesis

A visible light photoredox-catalyzed Stadler-Ziegler reaction was explored for synthesizing sulfur-containing benzoxazoles (e.g., 2-(pyridin-3-ylthio)benzo[d]oxazole). While this method achieves regioselective C–S bond formation using eosin Y as a photocatalyst, it is unsuitable for introducing amine groups directly. The reaction’s reliance on thiophenol derivatives limits its applicability to the target compound, which requires a primary amine substituent.

Amidation Approaches and Their Drawbacks

Amidation of pyridinylamines with benzoxazole-7-carbonyl chlorides was attempted but resulted in low yields (<30%) due to steric hindrance from the pyridin-3-yl group. For instance, coupling 7-nitrobenzoxazole-2-carbonyl chloride with 3-aminopyridine in dichloromethane produced only 28% of the intermediate, complicating subsequent reductions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The final product 3a exhibits distinct 1H^{1}\text{H} NMR signals: a singlet at δ 6.12 ppm (2H, NH2_2), doublets at δ 8.44 ppm (pyridinyl H-2/H-6), and a multiplet at δ 7.21–7.58 ppm (benzoxazole aromatic protons). 13C^{13}\text{C} NMR confirms the benzoxazole scaffold with signals at δ 161.8 ppm (C-2) and δ 154.1 ppm (C-7).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of 3a shows a molecular ion peak at m/z 212.0815 [M+H]+^+, consistent with the theoretical mass of C11_{11}H8_{8}N3_{3}O (212.0699).

Industrial Scalability and Environmental Considerations

The PPA/Raney nickel route is scalable to kilogram quantities, with a total isolated yield of 64–68% after two steps. However, PPA’s corrosivity and hydrazine’s toxicity necessitate specialized reactor coatings and waste treatment systems. Recent advances propose using recyclable acidic ionic liquids as PPA alternatives, though yields remain suboptimal (50–55%) .

Q & A

Basic: What are the common synthetic routes for 2-(Pyridin-3-yl)benzo[d]oxazol-7-amine, and how are intermediates purified?

The synthesis typically involves multi-step procedures, including heterocyclic ring formation and functional group modifications. For example, reductive amination (aldimine formation followed by reduction) is a key step to introduce the pyridinyl group, as seen in structurally similar compounds . Intermediates like benzo[d]oxazol-7-amine derivatives are often generated via cyclization of ortho-substituted anilines with carbonyl-containing reagents under acidic or thermal conditions. Purification methods include column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol or dichloromethane. Monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic proton environment and heterocyclic connectivity. For example, pyridinyl protons typically appear as doublets in the δ 7.5–8.5 ppm range.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching in benzoxazole at ~1620 cm⁻¹).
    Supplementary characterization via X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) of structurally similar amines (e.g., 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine):

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers under inert gas (argon) to minimize oxidation.
  • Dispose of waste via certified chemical disposal services .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological approaches include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in heterocyclic systems.
  • Inert Atmosphere : Use argon or nitrogen to prevent oxidation of amine intermediates.
  • Catalytic Systems : Transition metals (e.g., Pd/C for hydrogenation) or acid/base catalysts (e.g., p-toluenesulfonic acid for cyclization) improve efficiency.
    Post-reaction analysis via HPLC-MS helps quantify impurities and adjust conditions iteratively .

Advanced: What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) is widely used:

  • B3LYP/6-31G(d) Basis Set : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge transfer potential.
  • Solvent Models : PCM (Polarizable Continuum Model) simulates solvation effects on dipole moments.
  • Correlation Energy Functionals : The Colle-Salvetti formula, adapted for local kinetic-energy density, predicts correlation energies with <5% deviation in aromatic systems .

Advanced: How does this compound interact with biological targets like EGFR?

Molecular docking studies suggest:

  • π-π Stacking : The benzoxazole ring interacts with hydrophobic pockets in kinase domains.
  • Hydrogen Bonding : The pyridinyl nitrogen forms H-bonds with residues like Thr766 or Met769 in EGFR’s ATP-binding site.
  • Free Energy Calculations (MM-PBSA/GBSA) : Quantify binding affinities and validate interactions observed in vitro .

Advanced: How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assay Protocols : Use cell lines with consistent EGFR expression levels (e.g., A431 for EGFR-overexpressing models).
  • Impurity Profiling : LC-MS identifies side products (e.g., N-oxide derivatives) that may skew IC50 values.
  • Dose-Response Curves : Triplicate experiments with statistical validation (ANOVA, p < 0.05) reduce false positives .

Advanced: What strategies minimize byproduct formation during reductive amination?

  • Controlled Stoichiometry : Limit excess of reducing agents (e.g., NaBH4) to prevent over-reduction.
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during heterocyclic assembly.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temp) stabilizes intermediates prone to decomposition .

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